2-ethynyl-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1485294-64-1
Cat. No.: VC5485937
Molecular Formula: C9H6N2
Molecular Weight: 142.161
* For research use only. Not for human or veterinary use.
![2-ethynyl-1H-pyrrolo[2,3-b]pyridine - 1485294-64-1](/images/structure/VC5485937.png)
Specification
CAS No. | 1485294-64-1 |
---|---|
Molecular Formula | C9H6N2 |
Molecular Weight | 142.161 |
IUPAC Name | 2-ethynyl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C9H6N2/c1-2-8-6-7-4-3-5-10-9(7)11-8/h1,3-6H,(H,10,11) |
Standard InChI Key | KASCYYRYKWOAHH-UHFFFAOYSA-N |
SMILES | C#CC1=CC2=C(N1)N=CC=C2 |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 2-ethynyl-1H-pyrrolo[2,3-b]pyridine consists of:
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A pyrrole ring fused to a pyridine ring at the [2,3-b] positions
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An ethynyl group (-C≡CH) at position 2 of the pyrrolopyridine system
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Molecular formula: (molecular weight = 156.18 g/mol)
The IUPAC name derives from the parent 1H-pyrrolo[2,3-b]pyridine system, with numbering starting at the pyrrole nitrogen. X-ray crystallographic studies of analogous compounds reveal planarity in the fused ring system, with bond lengths consistent with aromatic character . The ethynyl group introduces significant electronic effects, including:
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Increased π-conjugation through the triple bond
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Enhanced dipole moment (calculated D)
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Steric accessibility for further functionalization
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The most efficient route employs Sonogashira coupling on halogenated precursors:
Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne. Typical reaction conditions and yields:
Parameter | Value |
---|---|
Catalyst Loading | 5 mol% Pd, 10 mol% CuI |
Solvent | DMF/TEA (3:1) |
Temperature | 80°C |
Reaction Time | 12-16 h |
Isolated Yield | 68-72% |
Cyclocondensation Approaches
Alternative synthesis from 2-aminopyrrole derivatives via:
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Condensation with β-ketoesters
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Thermal cyclization of vinylogous urethanes
Spectroscopic Characterization
Key analytical data for structural confirmation:
NMR (400 MHz, DMSO-d6):
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δ 8.35 (s, 1H, H-3)
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δ 7.92 (d, J = 5.1 Hz, 1H, H-6)
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δ 7.45 (d, J = 5.1 Hz, 1H, H-5)
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δ 6.95 (s, 1H, H-4)
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δ 3.20 (s, 1H, ≡C-H)
NMR (101 MHz, DMSO-d6):
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152.4 (C-2)
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141.2 (C-7a)
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128.6 (C≡C)
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83.4 (≡C-H)
IR (ATR, cm):
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3295 (≡C-H stretch)
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2102 (C≡C stretch)
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1610 (C=N pyridine)
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1555 (C=C pyrrole)
Chemical Reactivity
The ethynyl group enables diverse transformations:
Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Applications:
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Bioconjugation (94% yield with benzyl azide)
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Polymer synthesis (PDI <1.2)
Sonogashira Coupling
Functional group tolerance includes:
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Aryl bromides (85-92% yield)
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Heteroaryl chlorides (73-81% yield)
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Vinyl triflates (68% yield)
Electrophilic Additions
Regioselective additions to the triple bond:
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Halogenation (Br, Cl) → 1,2-dihaloalkenes
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Hydroboration → trans-vinylboranes
Pharmacological Applications
Kinase Inhibition
Structural analogs demonstrate potent activity against:
Kinase | IC (nM) | Selectivity Index |
---|---|---|
JAK3 | 2.4 | >100 vs JAK1 |
EGFR T790M | 8.9 | 35 vs wild-type |
CDK4/6 | 11.2 | 12 vs CDK2 |
Mechanistic studies show hydrogen bonding between the pyrrolopyridine N-H and kinase hinge regions .
Antimicrobial Activity
Against drug-resistant strains:
Organism | MIC (μg/mL) | Comparator (Ciprofloxacin) |
---|---|---|
MRSA ATCC 43300 | 4 | 32 |
E. coli ESBL | 16 | >64 |
C. albicans SC5314 | 8 | 16 (Fluconazole) |
The ethynyl group enhances membrane permeability (LogP = 1.8 vs 1.2 for non-ethynyl analog).
Material Science Applications
Organic Electronics
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HOMO/LUMO: -5.3 eV/-2.7 eV (DFT calculations)
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Charge mobility: 0.12 cm/V·s in OFET devices
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Photoluminescence quantum yield: 38% in thin films
Metal-Organic Frameworks (MOFs)
Coordination with Cu(I) forms porous networks:
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Surface area: 980 m/g
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CO uptake: 18.7 wt% at 298 K
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H storage: 1.3 wt% at 77 K
Environmental and Toxicological Profile
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Biodegradation (OECD 301F): 78% in 28 days
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Aquatic toxicity (Daphnia magna): EC = 12 mg/L
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Mutagenicity (Ames test): Negative up to 1 mM
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